molecular formula C18H19N7O B2972537 (1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone CAS No. 1448068-71-0

(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2972537
CAS No.: 1448068-71-0
M. Wt: 349.398
InChI Key: RGYYXSWKCZQZRF-UHFFFAOYSA-N
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Description

The compound "(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone" features a triazolopyrimidine core linked via an azetidine ring to an indolinyl-methanone moiety. Triazolopyrimidines are heterocyclic scaffolds known for their role in medicinal chemistry, particularly as kinase inhibitors or receptor modulators due to their ability to mimic purine bases . The ethyl substituent at the triazolo N3 position may influence lipophilicity and metabolic stability, while the azetidine ring (a four-membered saturated heterocycle) could confer conformational rigidity compared to larger rings like piperazine. The indolinyl group, a bicyclic structure with a fused benzene and pyrrole ring, is frequently associated with bioactivity in CNS-targeting compounds and cannabinoid receptor ligands .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-2-25-17-15(21-22-25)16(19-11-20-17)23-9-13(10-23)18(26)24-8-7-12-5-3-4-6-14(12)24/h3-6,11,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYYXSWKCZQZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)N4CCC5=CC=CC=C54)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone is a novel heterocyclic compound that incorporates a triazolo-pyrimidine moiety and an indolinyl group. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N6O\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{O}

Antimicrobial Activity

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various triazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that compounds with similar structures may also possess comparable activity . The incorporation of the indolinyl group is hypothesized to enhance this activity through synergistic effects.

Anticancer Potential

Triazolo[4,5-d]pyrimidines have been explored for their anticancer properties. For instance, certain derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair pathways, which is crucial for cancer cell survival .

Anti-inflammatory Effects

Compounds containing the triazole ring have been associated with anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes . The specific activity of this compound in this regard remains to be fully elucidated.

Case Studies

  • Antibacterial Activity : In a recent study, a series of triazole derivatives were synthesized and tested against resistant strains of bacteria. The results indicated that certain modifications to the triazole structure significantly enhanced antibacterial potency .
  • Anticancer Evaluation : A compound structurally similar to this compound was evaluated for its cytotoxic effects on breast cancer cells. The study demonstrated a dose-dependent response in cell viability assays, suggesting potential for further development as an anticancer agent .

Research Findings and Data Tables

Activity TypeCompound TestedResultReference
AntimicrobialTriazole derivativesSignificant inhibition
AnticancerIndolin-based triazole derivativeDose-dependent cytotoxicity
Anti-inflammatoryVarious triazole compoundsInhibition of COX and LOX

Comparison with Similar Compounds

Compound A : 1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone

  • Key Structural Differences: Triazolo Substituent: Benzyl (Compound A) vs. ethyl (target compound). Linker: Piperazine (six-membered ring) vs. azetidine (four-membered ring). Ketone Group: 2-(4-chlorophenyl)ethanone (Compound A) vs. indolin-1-yl-methanone (target compound).
  • Azetidine’s smaller ring size in the target compound may improve solubility and reduce off-target interactions.

Compound B : Pyrrole-derived cannabinoids (e.g., JWH-030)

  • Key Structural Differences: Core: Pyrrole vs. triazolopyrimidine. Side Chain: Morpholinoethyl (JWH-030) vs. ethyl-triazolo (target compound).
  • Implications: Indole/indolinyl derivatives (as in the target compound) exhibit higher CB1 receptor affinity than pyrrole analogs . The triazolopyrimidine core may confer unique binding modes compared to classical cannabinoid scaffolds.

Heterocyclic Methanones

Compound C : 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone

  • Key Structural Differences :
    • Core : Imidazo-pyrrolo-pyrazine (Compound C) vs. triazolopyrimidine (target compound).
    • Substituents : Tetrahydro-2H-pyran (Compound C) vs. indolinyl (target compound).
  • Implications :
    • Imidazo-pyrrolo-pyrazine cores are bulkier and more electron-rich, possibly favoring interactions with hydrophobic receptor pockets.
    • The indolinyl group in the target compound may enhance π-π stacking with aromatic residues in binding sites.

Structure-Activity Relationship (SAR) Insights

  • Side Chain Length: In indole-derived cannabinoids, side chains of 4–6 carbons optimize CB1 receptor binding .
  • Ring Size : Azetidine (four-membered) vs. piperazine (six-membered) linkers affect conformational flexibility. Smaller rings may enhance selectivity by restricting rotational freedom .
  • Substituent Effects :
    • Ethyl vs. benzyl on triazolo N3: Ethyl may reduce steric hindrance, improving membrane permeability.
    • Indolinyl vs. chlorophenyl: Indolinyl’s bicyclic structure could enhance CNS penetration compared to chlorophenyl’s planar aromaticity.

Data Table: Comparative Analysis

Parameter Target Compound Compound A Compound B (JWH-030)
Core Structure Triazolopyrimidine Triazolopyrimidine Pyrrole
Substituent (Triazolo N3) Ethyl Benzyl Morpholinoethyl
Linker Azetidine Piperazine Carbon chain
Ketone Group Indolin-1-yl-methanone 2-(4-Chlorophenyl)ethanone N/A
Molecular Weight ~396.4 g/mol (estimated) 507.94 g/mol ~330 g/mol
Receptor Affinity Predicted moderate (indolinyl group) High (benzyl enhances binding) Low (pyrrole less potent than indole)
Solubility Moderate (azetidine improves polarity) Low (benzyl increases hydrophobicity) Variable (depends on side chain)

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